3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde
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Overview
Description
3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde is a chemical compound with the molecular formula C10H12O2S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and oxolane, a five-membered ring containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde typically involves the reaction of thiophene derivatives with oxolane derivatives under specific conditions. One common method is the condensation reaction between thiophene-3-carboxaldehyde and oxolane-3-methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 3-(Thiophen-3-ylmethyl)oxolane-3-carboxylic acid.
Reduction: 3-(Thiophen-3-ylmethyl)oxolane-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
- 3-(Thiophen-2-ylmethyl)oxolane-3-carbaldehyde
- 3-(Thiophen-2-ylmethylamino)oxolane-3-carboxylic acid
Uniqueness
3-(Thiophen-3-ylmethyl)oxolane-3-carbaldehyde is unique due to the specific positioning of the thiophene and oxolane rings, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C10H12O2S |
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Molecular Weight |
196.27 g/mol |
IUPAC Name |
3-(thiophen-3-ylmethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H12O2S/c11-7-10(2-3-12-8-10)5-9-1-4-13-6-9/h1,4,6-7H,2-3,5,8H2 |
InChI Key |
PPFOGGXLHWOUPH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CC2=CSC=C2)C=O |
Origin of Product |
United States |
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